molecular formula C12H13N3O3 B12935113 methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate CAS No. 58841-23-9

methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate

Cat. No.: B12935113
CAS No.: 58841-23-9
M. Wt: 247.25 g/mol
InChI Key: SEMIOQPOYFBILB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps like purification through recrystallization or chromatography to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents on the benzimidazole ring .

Scientific Research Applications

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate involves binding to specific molecular targets, such as the colchicine binding site on microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s effects are particularly pronounced in cells with mutant p53, making it a potential therapeutic agent for treating resistant cancer types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate is unique due to its specific prop-2-enoxy substitution, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its ability to bind to the colchicine binding site and disrupt microtubules sets it apart from other compounds in its class .

Properties

CAS No.

58841-23-9

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C12H13N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16)

InChI Key

SEMIOQPOYFBILB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC=C

Origin of Product

United States

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